![molecular formula C14H11F3O2 B2471208 4-(Benzyloxy)-2-(trifluoromethyl)phenol CAS No. 1881289-35-5](/img/structure/B2471208.png)
4-(Benzyloxy)-2-(trifluoromethyl)phenol
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Overview
Description
4-(Trifluoromethyl)phenol is a valuable synthetic target used in the construction of fluorinated pharmacons . It has a molecular formula of C7H5F3O .
Synthesis Analysis
Trifluoromethyl ketones (TFMKs), which include 4-(Trifluoromethyl)phenol, are valuable synthetic targets. They are used as synthons in the construction of fluorinated pharmacons .Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)phenol is represented by the formula CF3C6H4OH .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation involve carbon-centered radical intermediates .Physical And Chemical Properties Analysis
4-(Trifluoromethyl)phenol appears as white to yellow-brown crystals. It has a melting point of 40.0°C to 46.0°C, a density of 83g/mL, and a boiling point of 71.5°C to 72.0°C (8.0mmHg). Its flash point is 83°C .Scientific Research Applications
Antioxidant Properties
Phenolic compounds, including 4-(Trifluoromethyl)phenol, are known for their potent antioxidant activity. They scavenge free radicals, protecting cells and tissues from oxidative damage. Researchers have explored its potential as a natural antioxidant in food preservation, cosmetics, and pharmaceutical formulations .
Safety and Hazards
properties
IUPAC Name |
4-phenylmethoxy-2-(trifluoromethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c15-14(16,17)12-8-11(6-7-13(12)18)19-9-10-4-2-1-3-5-10/h1-8,18H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMPYTXIGSTLRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-2-(trifluoromethyl)phenol |
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